molecular formula C12H10ClNOS B12932534 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride

1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride

Katalognummer: B12932534
Molekulargewicht: 251.73 g/mol
InChI-Schlüssel: KMRGAGCDVFYCQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride is a heterocyclic compound that features a naphthalene ring fused with a thiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthoquinone with thioamides in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or thiazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride stands out due to its thiazine ring, which imparts distinct chemical reactivity and biological activity compared to other naphtho-fused heterocycles

Eigenschaften

Molekularformel

C12H10ClNOS

Molekulargewicht

251.73 g/mol

IUPAC-Name

1H-benzo[f][1,4]benzothiazin-2-one;hydrochloride

InChI

InChI=1S/C12H9NOS.ClH/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11;/h1-6H,7H2,(H,13,14);1H

InChI-Schlüssel

KMRGAGCDVFYCQL-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=C(S1)C=CC3=CC=CC=C32.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.